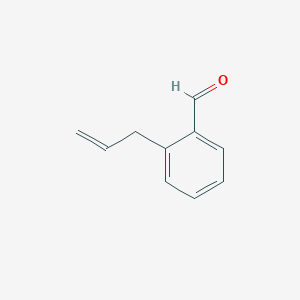

2-Allylbenzaldehyde

Beschreibung

Significance as a Versatile Synthetic Building Block

The utility of 2-allylbenzaldehyde as a versatile synthetic building block stems from the reactivity of its constituent functional groups. The aldehyde group readily participates in a wide array of classic organic reactions, while the allyl group offers a site for various addition and rearrangement reactions. This dual reactivity allows for the sequential or simultaneous manipulation of these groups, providing a powerful tool for synthetic chemists to construct intricate molecular structures.

The strategic placement of the allyl and aldehyde groups in an ortho position to each other is crucial to its synthetic utility. This proximity allows for intramolecular reactions, leading to the formation of cyclic and heterocyclic systems that are prevalent in many biologically active compounds and natural products. The ability to generate complex ring systems from a relatively simple and accessible starting material underscores its importance in synthetic chemistry.

A variety of complex molecules can be synthesized from this compound, including substituted isochromenes, 2,3-benzodiazepines, and polyoxygenated benzo[a,e]cycloheptatrienes. airitilibrary.com It also serves as a starting material for the one-pot synthesis of substituted 1,6-diarylnaphthalenes and benzobicyclo[3.2.1] acetals and ketals. airitilibrary.com

Strategic Importance in Chemical Transformations

The strategic importance of this compound lies in its ability to undergo a variety of chemical transformations, making it a valuable tool for the synthesis of diverse organic compounds. These transformations often proceed with high levels of regio- and stereoselectivity, which is a critical aspect of modern organic synthesis.

One of the key transformations involving this compound is its participation in cascade reactions. numberanalytics.com These reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur in a single synthetic operation without the need to isolate intermediates. This approach is highly efficient as it reduces the number of synthetic steps, minimizes waste, and often leads to the rapid construction of molecular complexity. For instance, this compound can be utilized in cascade reactions to synthesize chroman-4-one and indanone derivatives. lookchem.com

Furthermore, this compound is a key substrate in various metal-catalyzed reactions. For example, palladium-catalyzed intramolecular hydroalkenylation of the imine derived from this compound can be achieved. lookchem.com It also participates in rhodium-induced cyclization-cycloaddition sequences to construct polyheterocycles. Additionally, silver-catalyzed radical ring-opening/coupling/cyclization cascades with cyclopropanols furnish chroman-4-one and indanone derivatives. lookchem.com

The compound is also instrumental in the synthesis of heterocyclic compounds. researchgate.net For example, it can be used to prepare 1,3-diaryl-1H-benzo[g]indazoles. researchgate.net The synthesis of chiral indanones from this compound and diazo compounds can be achieved through photocatalytic annulation. researchgate.net Moreover, it is a precursor for the synthesis of isocoumarins via a palladium(II)-mediated cyclization in water. acs.org

The versatility of this compound is further demonstrated in its use in multicomponent reactions. For instance, it can be employed in the Biginelli reaction to produce complex heterocyclic structures. The compound also undergoes photochemical reactions, expanding the range of possible synthetic applications. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 62708-42-3 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Boiling Point | 228.8 °C at 760 mmHg |

| Density | 1.004 g/cm³ |

| Refractive Index | 1.557 |

Table 1: Physicochemical properties of this compound. Data sourced from lookchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-8H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTDYEUXQXNEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317305 | |

| Record name | 2-allylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62708-42-3 | |

| Record name | NSC314072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-allylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(prop-2-en-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Allylbenzaldehyde and Its Analogs

Classical and Established Synthetic Routes to 2-Allylbenzaldehyde

The synthesis of this compound has been approached through various classical methods, often relying on well-established organic reactions. One of the early and straightforward methods involves the allylation of a suitable benzaldehyde (B42025) precursor. For instance, the reaction of 2-bromobenzaldehyde (B122850) with an allylating agent like allylmagnesium bromide in an appropriate solvent such as tetrahydrofuran (B95107) (THF) has been a common strategy. This Grignard reaction is followed by an oxidation step to convert the resulting alcohol into the desired aldehyde.

Another established route is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of 2-formylphenylboronic acid with an allyl halide, such as allyl bromide. rug.nl This method offers good yields and functional group tolerance. The reaction is typically carried out in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a base, for instance aqueous sodium carbonate, in a solvent system like THF. rug.nl

Furthermore, the Claisen rearrangement has been utilized as a key step in the synthesis of this compound, starting from allyl phenyl ether. This thermal or acid-catalyzed rearrangement of allyl phenyl ether initially yields 2-allylphenol. Subsequent oxidation of the phenolic hydroxyl group to an aldehyde functionality, a step that can be challenging and require specific oxidizing agents, affords the target molecule.

Contemporary Approaches for this compound Preparation

In recent years, synthetic chemists have focused on developing more efficient, selective, and sustainable methods for the preparation of this compound and its analogs. These contemporary approaches often employ advanced catalytic systems and focus on regioselectivity.

Regioselective Synthesis Strategies

Regioselectivity is crucial when introducing the allyl group to the benzene (B151609) ring to ensure the desired ortho-substitution. Modern synthetic strategies have been developed to achieve high regioselectivity.

One such strategy involves a base-promoted 5-endo-dig cyclization of 2-alkynylanilines, which, followed by aroylation, leads to α-(2-indolyl) ketones. rsc.org While not directly producing this compound, this methodology demonstrates a regioselective approach to functionalizing the ortho position, which can be conceptually adapted.

Another example is the GaCl3-mediated one-pot cyclocondensation of o-allylbenzaldehydes with 1,3-dicarbonyls. researchgate.net This reaction, while utilizing this compound as a starting material, underscores the importance of regioselective synthesis to obtain the necessary precursors for more complex molecules. researchgate.net

Catalytic Synthesis Approaches

Catalysis plays a central role in modern organic synthesis, and the preparation of this compound is no exception. Various catalytic systems have been employed to improve efficiency and selectivity.

Palladium-catalyzed reactions are prominent in this area. For instance, the intramolecular Mizoroki-Heck-type reaction of diarylmethyl carbonates has been explored, showcasing the versatility of palladium catalysis in C-C bond formation. lookchem.com Additionally, rhodium-catalyzed enantioselective hydroacylation of ortho-allylbenzaldehydes has been developed, indicating the potential for creating chiral derivatives. organic-chemistry.org

Indium and rhenium complexes have also been used as catalysts in the synthesis of polycyclic aromatic compounds starting from 2-allylbenzaldehydes. acs.orgnih.gov These reactions proceed via dehydration and demonstrate the utility of these metals in promoting cyclization reactions. acs.org A notable advantage of this method is that water is the only byproduct, making it an environmentally friendly approach. acs.org

Nickel catalysis has also been investigated. For example, nickel-catalyzed intramolecular hydroalkenylation of imines derived from this compound has been reported. lookchem.combeilstein-journals.org Furthermore, a nickel(0)/N-heterocyclic carbene system has been shown to effectively catalyze the intramolecular hydroacylation of o-allylbenzaldehyde derivatives to yield 1-indanones. beilstein-journals.org

The following table provides a summary of some catalytic approaches for reactions involving this compound:

| Catalyst System | Reaction Type | Product Type | Reference |

| In(III) or Re(I) complexes | Dehydration/Cyclization | Polycyclic Aromatic Hydrocarbons | acs.orgnih.gov |

| Rhodium(I) complexes | Hydroacylation | Chiral Indanones | organic-chemistry.org |

| Nickel(0)/N-heterocyclic carbene | Intramolecular Hydroacylation | 1-Indanones | beilstein-journals.org |

| Palladium(II) acetate (B1210297)/Silver(I) oxide | Intermolecular Direct Acylation | Anthraquinones | nih.gov |

| Copper(I) iodide | Cycloacetalization/Ketalization | Benzobicyclo[3.2.1] acetals and ketals | airitilibrary.com |

Chemical Reactivity and Advanced Transformations of 2 Allylbenzaldehyde

Intramolecular Cyclization and Annulation Reactions

The strategic positioning of the aldehyde and allyl functionalities in 2-allylbenzaldehyde allows for a range of intramolecular cyclization and annulation reactions, leading to the formation of diverse and valuable molecular architectures, including dihydronaphthalene, indene (B144670), and indanone skeletons.

Formation of Dihydronaphthalene Derivatives.researchgate.netacs.orgnih.gov

A facile and efficient two-step, one-pot synthetic route has been developed for the preparation of substituted aryl dihydronaphthalenes commencing from 2-allylbenzaldehydes. acs.orgnih.gov This methodology involves an initial Grignard 1,2-addition to the aldehyde, followed by a catalyzed intramolecular olefinic cyclization. acs.orgnih.gov

The initial step of this transformation involves the 1,2-addition of an aryl Grignard reagent to the carbonyl group of this compound. acs.orgmasterorganicchemistry.comchemguide.co.uk This reaction proceeds readily, converting the aldehyde into a secondary alcohol, which serves as the precursor for the subsequent cyclization. acs.orgmasterorganicchemistry.com The intermediate alcohol, upon activation, undergoes an intramolecular reaction where the nucleophilic allyl group attacks the electrophilic benzylic carbocation, leading to the formation of the dihydronaphthalene ring system. acs.orgnih.gov This process offers a straightforward method for constructing these bicyclic structures. thieme-connect.de

Table 1: Synthesis of Aryl-Dihydronaphthalenes via Grignard Addition and Cyclization

| Entry | This compound Derivative | Grignard Reagent (ArMgBr) | Product | Yield (%) |

| 1 | 2-allyl-4,5-dimethoxybenzaldehyde | PhMgBr | 1-phenyl-6,7-dimethoxy-1,2-dihydronaphthalene | 88 |

| 2 | 2-allyl-4-isopropoxybenzaldehyde | PhMgBr | 1-phenyl-6-isopropoxy-1,2-dihydronaphthalene | 83 |

| 3 | 2-allyl-3-methoxybenzaldehyde | p-TolMgBr | 1-(p-tolyl)-5-methoxy-1,2-dihydronaphthalene | 89 |

| 4 | 2-allyl-4,5-dimethoxybenzaldehyde | 4-F-C₆H₄MgBr | 1-(4-fluorophenyl)-6,7-dimethoxy-1,2-dihydronaphthalene | 83 |

Data sourced from supporting information of relevant research articles.

Bismuth(III) triflate (Bi(OTf)₃) has been identified as a highly effective catalyst for the intramolecular olefinic cyclization step. acs.orgnih.govnih.gov This Lewis acid promotes the formation of the benzylic cation from the intermediate alcohol, facilitating the subsequent intramolecular attack of the allyl group. acs.orgresearchgate.net The use of Bi(OTf)₃ is advantageous due to its low toxicity, stability, and high catalytic activity, often requiring only catalytic amounts (e.g., 2 mol%) to achieve high yields of the dihydronaphthalene products under mild conditions. thieme-connect.deorientjchem.org The reaction is typically carried out in a solvent such as dichloromethane (B109758) at room temperature. thieme-connect.de This catalytic system has proven to be robust for a variety of substituted 2-allylbenzaldehydes and Grignard reagents. acs.orgnih.govthieme-connect.de

Grignard 1,2-Addition Coupled Intramolecular Olefinic Cyclization

Synthesis of Indene Skeletons via Olefin Isomerization and Cyclization.researchgate.netacs.orgnih.gov

In addition to forming six-membered rings, this compound can be utilized to construct five-membered indene skeletons. acs.orgnih.gov This transformation is achieved through a sequence involving olefin isomerization, 1,2-addition of a Grignard reagent, and subsequent cyclization. acs.orgnih.gov The initial isomerization of the allyl group to a 1-propenyl group, often catalyzed by a transition metal complex such as rhodium, is a key step. nih.govrsc.org Following the Grignard addition to the aldehyde, the resulting alcohol undergoes an intramolecular cyclization to furnish the indene framework. acs.orgnih.gov This approach provides a versatile route to substituted indenes, which are important structural motifs in various biologically active molecules and materials.

Photocatalytic Annulation for Chiral Indanone Scaffolds.researchgate.net

A modern and elegant approach for the synthesis of chiral indanone scaffolds involves the photocatalytic annulation of this compound. researchgate.netnih.govscispace.com This method utilizes visible light and a photocatalyst to initiate a radical cascade reaction, leading to the formation of functionalized indanones with high stereoselectivity. acs.orgresearchgate.net

Under photoirradiation in the presence of a suitable photocatalyst like Ru(bpy)₃Cl₂·6H₂O, this compound reacts with diazo compounds, such as ethyl diazoacetate, to yield chiral indanone derivatives. acs.orgresearchgate.net Diazo compounds are known precursors of carbenes or radical species under photochemical conditions. mdpi.comrsc.orgsioc-journal.cn In this specific transformation, a radical cascade cyclization is initiated. acs.org The process is efficient and allows for the construction of complex indanone structures from readily available starting materials. acs.orgresearchgate.net This photocatalytic strategy offers a powerful tool for the synthesis of enantiomerically enriched indanones, which are valuable building blocks in medicinal chemistry and natural product synthesis. acs.orgnih.gov

Table 2: Photocatalytic Synthesis of Indanone Derivatives

| Entry | This compound | Diazo Ester | Product | Yield (%) |

| 1 | This compound | Ethyl diazoacetate | 2-(2-oxo-2-ethoxyethyl)-2,3-dihydro-1H-inden-1-one | 90 |

| 2 | This compound | Methyl diazoacetate | 2-(2-methoxy-2-oxoethyl)-2,3-dihydro-1H-inden-1-one | 75 |

| 3 | This compound | t-Butyl diazoacetate | 2-(2-tert-butoxy-2-oxoethyl)-2,3-dihydro-1H-inden-1-one | 85 |

| 4 | 2-allyl-4-fluorobenzaldehyde | Ethyl diazoacetate | 5-fluoro-2-(2-oxo-2-ethoxyethyl)-2,3-dihydro-1H-inden-1-one | 57 |

Data sourced from supporting information of relevant research articles.

Cascade Cyclization Pathways

Cascade reactions, or tandem reactions, are a class of chemical processes that involve at least two consecutive reactions where the subsequent reaction occurs as a result of the chemical functionality formed in the previous step. This approach offers significant advantages in terms of atom economy and synthetic efficiency by minimizing the need for purification of intermediates.

A notable cascade reaction involving a derivative of this compound is the silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes. sciprofiles.comdntb.gov.uaresearchgate.netnih.govresearchgate.net This method provides an effective route to synthesize 3-aryldifluoromethyl-containing chroman-4-one derivatives. sciprofiles.comresearchgate.netnih.gov The reaction is initiated by the generation of aryldifluoromethyl radicals from readily available gem-difluoroarylacetic acids, promoted by a silver catalyst. sciprofiles.comresearchgate.netnih.govresearchgate.net These radicals then add to the unactivated double bond of the 2-allyloxybenzaldehyde. sciprofiles.comresearchgate.netnih.gov

The process is efficient under mild conditions and offers a practical alternative to methods requiring expensive photocatalysts. sciprofiles.comresearchgate.netmdpi.com The reaction mechanism is believed to involve a radical pathway. researchgate.netresearchgate.net Control experiments have shown that the presence of a radical scavenger like TEMPO inhibits the reaction. mdpi.com The system typically uses a silver salt, such as silver nitrate (B79036) (AgNO₃), and an oxidant, like potassium persulfate (K₂S₂O₈). researchgate.netmdpi.comacs.org While the silver catalyst promotes the reaction, it has been observed that the reaction can proceed without it, albeit less efficiently. researchgate.netmdpi.com

The scope of this reaction has been explored with various substituted 2-allyloxybenzaldehydes and α,α-difluoroarylacetic acids, generally providing moderate to good yields of the corresponding chroman-4-one derivatives. sciprofiles.comresearchgate.netnih.govmdpi.com For instance, the reaction of this compound with 2,2-difluoro-2-(4-methylphenyl)acetic acid yielded the corresponding product in 37% yield. mdpi.com

Table 1: Scope of 2-Allyloxybenzaldehydes in Silver-Promoted Cascade Cyclization mdpi.com Note: This table is based on data where various 2-allyloxybenzaldehydes were reacted with 2,2-difluoro-2-(4-methoxyphenyl)acetic acid.

| Substrate (2-Allyloxybenzaldehyde derivative) | Product | Yield (%) |

| 5-methyl | 3-((4-methoxyphenyl)difluoromethyl)-6-methylchroman-4-one | 50 |

| 5-methoxy | 3-((4-methoxyphenyl)difluoromethyl)-6-methoxychroman-4-one | 35 |

| 5-fluoro | 6-fluoro-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 67 |

| 5-chloro | 6-chloro-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 72 |

| 5-bromo | 6-bromo-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 65 |

| 3,5-dibromo | 6,8-dibromo-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | Not specified as good |

| 2-((2-methylallyl)oxy)benzaldehyde | 3-((4-methoxyphenyl)difluoromethyl)-3-methylchroman-4-one | 41 |

| This compound | 2-((4-methylphenyl)difluoromethyl)-2,3-dihydro-1H-inden-1-one | 37 |

Derivatives of this compound, specifically 2-allyloxybenzaldehydes, can undergo intramolecular [2+1] cycloadditions to form chroman-fused cyclopropanols. researchgate.netrsc.org This photochemical reaction is typically carried out under UV irradiation (e.g., 365 nm LED) and proceeds without the need for any catalysts or additives. researchgate.netrsc.org The reaction is usually conducted in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org This transformation represents a clean and efficient method for constructing these specific tricyclic structures.

Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes

Ring-Closure and Polycyclic System Construction

The reactivity of this compound extends to the synthesis of various polycyclic aromatic hydrocarbons through strategic ring-closure reactions. These methods often employ transition metal catalysts to facilitate the construction of complex molecular architectures.

An efficient method for synthesizing anthracene (B1667546) derivatives involves the use of 2-allylbenzaldehydes as starting materials, catalyzed by either Indium(III) or Rhenium(I) complexes. nih.govfrontiersin.orgacs.orgresearchgate.netresearchgate.net This synthetic strategy is notable for its efficiency and the fact that water is the only byproduct. acs.orgresearchgate.netresearchgate.net The optimization of this reaction depends on factors such as the catalyst concentration and the choice of solvent. nih.govfrontiersin.org This methodology has also proven effective for the synthesis of other polycyclic aromatic hydrocarbons, including naphthalene (B1677914) derivatives. nih.govfrontiersin.org The reaction is considered a Bradsher-type reaction, involving a reductive-dehydration intramolecular cycloaromatization. beilstein-journals.org

Gold catalysts have been employed in various cyclization reactions involving derivatives of this compound. For instance, gold-catalyzed annulations of 2-alkynyl benzaldehydes with vinyl ethers can produce dihydronaphthalene derivatives. capes.gov.brnih.gov The selection of the specific gold catalyst and control of the reaction conditions are crucial for the successful synthesis of these compounds under mild conditions. capes.gov.brnih.gov A proposed mechanism for some of these transformations involves a gold-containing benzopyrylium intermediate. capes.gov.brnih.gov

Furthermore, gold(I)-catalyzed intramolecular hydroarylation of phenol-derived propiolates and related ethers serves as a route to functionalized 2H-chromenes. acs.org Gold(III) catalysis, often in combination with a silver salt like AgOTf, has been used for the intramolecular hydroarylation of olefins to produce dihydrobenzopyrans and other related heterocyclic systems. beilstein-journals.org

Cycloisomerization reactions of this compound and its derivatives provide access to a range of functionalized polycyclic compounds. nih.govrsc.org For example, a metal-free radical cascade cyclization of 2-(allyloxy)arylaldehydes can be used to synthesize ester-containing chroman-4-ones. mdpi.com In this reaction, this compound itself can react to form the corresponding product. mdpi.com

Additionally, rhodium(I)-catalyzed intramolecular cycloadditions of ene vinylidenecyclopropanes have been developed for the synthesis of functionalized polycyclic systems. nih.gov These reactions highlight the utility of cycloisomerization strategies in building complex molecular frameworks from relatively simple precursors.

Multistep Synthesis of Dibenzo[a,e]cycloheptatrienes

A synthetic route to produce substituted dibenzo[a,e]cycloheptatriene has been developed utilizing this compound as a key starting material. researchgate.netresearchgate.net This multistep process begins with the reduction of this compound to form 2-allylphenylmethanol. researchgate.net This intermediate then undergoes a BF3·OEt2-mediated intermolecular coupling reaction with oxygenated benzenes. researchgate.net Subsequent olefinic oxidative cleavage and an intramolecular ring-closure of the resulting product yield the desired dibenzo[a,e]cycloheptatriene skeleton. researchgate.net

Cyclocondensation for Sulfonyl Dihydrobenzo[c]xanthen-7-ones

A domino double cyclocondensation reaction has been reported for the synthesis of tetracyclic sulfonyl dihydrobenzo[c]xanthen-7-ones. acs.orgnih.govacs.org This one-pot reaction involves the treatment of α-sulfonyl o-hydroxyacetophenones with 2-allylbenzaldehydes in the presence of a catalyst system composed of ammonium (B1175870) acetate (B1210297) (NH4OAc), palladium(II) chloride (PdCl2), and copper(II) chloride (CuCl2) in methanol (B129727) (MeOH). acs.orgnih.govacs.org The process is efficient, affording good to excellent yields of the product with water as the only byproduct. acs.orgacs.org The key intermediate in this transformation is a 3-sulfonyl flavanone (B1672756) motif. acs.orgnih.govacs.org The reaction conditions have been optimized, and a gram-scale synthesis has been demonstrated, highlighting its potential for larger-scale applications. acs.org

Table 1: Catalyst and Conditions for Sulfonyl Dihydrobenzo[c]xanthen-7-ones Synthesis

| Reactants | Catalyst System | Solvent | Conditions | Product Yield | Reference |

| α-Sulfonyl o-hydroxyacetophenones, 2-Allylbenzaldehydes | NH4OAc/PdCl2/CuCl2 | MeOH | Reflux, 5 h then 25 °C, 15 h, O2 atmosphere | Good to Excellent | acs.orgacs.org |

Rhodium-Induced Cyclization–Cycloaddition Sequences

Rhodium catalysts have been employed to initiate cyclization–cycloaddition sequences starting from this compound. In one example, a six-step reaction sequence, which includes a Biginelli-type condensation, is used to construct conformationally rigid polyheterocycles. A key step in this sequence is the rhodium(II) acetate-catalyzed intramolecular 1,3-dipolar cycloaddition of a dihydropyrimidine-fused isomünchnone dipole, which is generated from a precursor derived from this compound. These rhodium-catalyzed cycloadditions can be highly stereoselective. mdpi.comnih.gov

Hydroacylation Reactions

Hydroacylation reactions of this compound involve the intramolecular addition of the aldehyde C-H bond across the allyl group's double bond. This process can be catalyzed by various methods, including transition metals and light, to yield cyclic ketone structures.

Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation

A rhodium-based catalytic system has been developed for the endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes. nih.goviastate.eduacs.org A catalyst generated in situ from [Rh(COD)Cl]2, (R)-DTBM-SEGPHOS, and NaBARF promotes the formation of 3,4-dihydronaphthalen-1(2H)-one products in moderate to high yields (49-91%) and with excellent enantioselectivities (96-99% ee). nih.goviastate.eduacs.org This catalytic system is effective in minimizing side reactions such as alkene isomerization and ene/dehydration pathways. nih.goviastate.eduacs.org The reaction tolerates a range of substituents on both the aromatic ring and the allyl moiety. iastate.eduacs.org For instance, electron-rich and electron-poor substituents on the benzaldehyde (B42025) ring, as well as alkyl and aryl groups on the internal carbon of the allyl chain, are well-tolerated, consistently providing high yields and enantioselectivities. iastate.eduacs.org Even without substitution at the central carbon of the allyl group, this compound itself exclusively forms the six-membered ketone, 3,4-dihydronaphthalen-1(2H)-one. iastate.eduacs.org

Table 2: Selected Substrates and Yields for Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation

| Substrate (ortho-allylbenzaldehyde derivative) | Product (3,4-dihydronaphthalen-1(2H)-one derivative) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-(2-Methylallyl)benzaldehyde | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | 77 | 91 | iastate.edu |

| 4-Methoxy-2-(2-methylallyl)benzaldehyde | 6-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one | 84 | 99 | acs.org |

| 4-Chloro-2-(2-methylallyl)benzaldehyde | 6-Chloro-3-methyl-3,4-dihydronaphthalen-1(2H)-one | 91 | 96 | iastate.edu |

| 2-(2-Propylallyl)benzaldehyde | 3-Propyl-3,4-dihydronaphthalen-1(2H)-one | 89 | 96 | iastate.eduacs.org |

| 2-(2-Phenylallyl)benzaldehyde | 3-Phenyl-3,4-dihydronaphthalen-1(2H)-one | 87 | 97 | iastate.eduacs.org |

| 2-(2-(Thiophen-3-yl)allyl)benzaldehyde | 3-(Thiophen-3-yl)-3,4-dihydronaphthalen-1(2H)-one | 49 | 98 | iastate.eduacs.org |

| This compound | 3,4-Dihydronaphthalen-1(2H)-one | - | - | iastate.eduacs.org |

Photo-Hydroacylation for Tetralones from Ortho-Allylbenzaldehydes

A novel, light-induced intramolecular hydroacylation of ortho-allylbenzaldehydes has been developed to selectively form 1-tetralones (a six-membered ring structure). dntb.gov.uarsc.orgrsc.org This photo-hydroacylation reaction proceeds at ambient temperature under additive-free conditions, using 365 nm light. rsc.orgrsc.org The proposed mechanism involves a light-induced 1,5-hydrogen atom transfer (1,5-HAT) from the aldehyde to the alkene, followed by a radical recombination process to form the tetralone product. dntb.gov.uarsc.orgrsc.org This method provides an efficient pathway to various tetralone scaffolds and tolerates different substitution patterns on the aromatic ring. rsc.org For example, substrates with chloride or trifluoromethyl substituents on the aromatic ring provide the corresponding tetralones in excellent and good yields, respectively. rsc.org

Photosensitization of Acyl Silanes for Hydroacylation

A mild protocol for the hydroacylation of enones has been established through the photosensitization of acyl silanes. researchgate.netnih.govresearchgate.net This method utilizes thioxanthone as a photosensitizer under blue light (455 nm) irradiation, with a Brønsted acid acting as a cocatalyst. nih.govresearchgate.net The versatility of this approach has been demonstrated in both intermolecular and intramolecular hydroacylation reactions. nih.govresearchgate.net Acylsilanes are known to isomerize to siloxycarbenes upon photoirradiation, and these carbene intermediates can participate in various synthetic transformations. researchgate.net In some cases, photoredox catalysis can be used to generate acyl radicals from acylsilanes for the acylation of Michael acceptors. acs.org

Radical and Ionic Pathways

Generation and Reactivity of Aryldifluoromethyl Radicals

Aryldifluoromethyl radicals can be generated from this compound through a silver-promoted radical cascade reaction. mdpi.comresearchgate.netresearchgate.net This process involves the reaction of this compound with gem-difluoroarylacetic acids, which serve as the source for the aryldifluoromethyl radicals. mdpi.comresearchgate.net This method has been successfully applied to synthesize 3-aryldifluoromethyl-containing chroman-4-one derivatives. mdpi.comresearchgate.netresearchgate.net

In a related transformation, visible-light-induced photocatalysis can also be employed to generate difluoromethyl radicals. beilstein-journals.orgrsc.orgnih.gov For instance, sources like CF₂HCOOH, when irradiated with visible light in the presence of an initiator such as (diacetoxyiodo)benzene (B116549) (PIDA), can produce •CF₂H radicals. beilstein-journals.org These radicals then add to the alkene in this compound derivatives, initiating a cyclization cascade to form polycyclic products. mdpi.combeilstein-journals.org A notable example is the reaction of this compound with 2,2-difluoro-2-(4-methylphenyl)acetic acid, which yields the corresponding 3-aryldifluoromethyl-containing product. researchgate.netresearchgate.net This highlights the utility of both silver-promoted and photochemical methods in accessing valuable difluoromethylated compounds from this compound. mdpi.comresearchgate.netbeilstein-journals.org

Electron Shuttle Processes in Catalytic Isomerization

Electron shuttle processes are integral to the catalytic isomerization of alkenes, including derivatives of this compound. In nickel-catalyzed systems, the redox non-innocence of ligands can trigger an electron shuttle process. researchgate.netnih.gov This facilitates the formation of elusive Ni(I) species, which are central to the isomerization mechanism. researchgate.netnih.gov A heterobimetallic catalyst, comprising a (bipym)NiMe₂ complex and a reducing divalent lanthanide fragment (Cp*₂Yb), has demonstrated this principle. researchgate.netnih.gov The ytterbium fragment helps form and stabilize the electron shuttle, enabling the catalyst to function at low loadings. researchgate.netnih.gov This process allows for the controlled mono-isomerization of alkenes, avoiding further "chain-walking" isomerization. researchgate.netnih.gov

The mechanism involves the reduction of a Ni(II) precatalyst to a low-valent Ni(0) or Ni(I) active species. researchgate.netnih.gov This active catalyst then participates in the isomerization, which is believed to proceed via a metal-hydride insertion-elimination pathway. uoregon.educhemrxiv.org The electron shuttle, facilitated by the ligand architecture and cocatalyst, is crucial for maintaining the active state of the nickel catalyst throughout the cycle. researchgate.netnih.gov

Anion-Mediated and Radical Brook Rearrangement Contexts

The Brook rearrangement, an intramolecular migration of a silyl (B83357) group from carbon to oxygen, is a significant transformation in organic chemistry. researchgate.netorganic-chemistry.orgmsu.edu

Anion-Mediated Brook Rearrangement : This process is typically initiated by the deprotonation of an α-silyl carbinol to form an alkoxide. organic-chemistry.orgmsu.edu The strong silicon-oxygen bond (approx. 110 kcal/mol) compared to the silicon-carbon bond (approx. 76 kcal/mol) provides the thermodynamic driving force for the silyl group to migrate from the carbon to the oxygen. msu.edu This rearrangement can be part of a cascade reaction. For example, adding a silyl anion to the carbonyl group of an aldehyde, like this compound, would form an α-silyl alkoxide, which can then undergo the Brook rearrangement. thieme-connect.deresearchgate.net The resulting carbanion can then be trapped by various electrophiles. organic-chemistry.org

Radical Brook Rearrangement : While less common than its anionic counterpart, the radical Brook rearrangement has gained attention with the rise of visible-light and transition-metal catalysis. researchgate.netresearchgate.net This process involves the migration of a silyl group in a radical intermediate. snnu.edu.cn It can be initiated by generating a radical on the carbon atom adjacent to the silyloxy group, which then rearranges. snnu.edu.cn Recent studies have shown that this rearrangement can be triggered by photoredox catalysis, expanding its synthetic utility. researchgate.netresearchgate.net

Transition Metal-Catalyzed Transformations

Nickel(II) Catalysis in Alkene Isomerization

Nickel-catalyzed isomerization is a powerful method for converting terminal alkenes, such as the allyl group in this compound, into internal alkenes. nih.gov These reactions often utilize a Ni(II) precatalyst that is reduced in situ to an active Ni(0) or Ni(I) species. researchgate.netnih.gov The active catalyst is typically a nickel-hydride species, which is formed through the oxidative addition of a hydride source (like a silane (B1218182) or an acid) to the low-valent nickel center. uoregon.eduorganic-chemistry.org

The generally accepted mechanism for this isomerization is the metal-hydride insertion-elimination pathway. uoregon.educhemrxiv.orgorganic-chemistry.org This involves:

Coordination of the alkene to the nickel-hydride catalyst.

Migratory insertion of the alkene into the Ni-H bond, forming an alkyl-nickel intermediate. uoregon.edu

β-hydride elimination from this intermediate to form the isomerized alkene and regenerate the nickel-hydride catalyst. organic-chemistry.org

The choice of ligands and additives can influence the reaction's selectivity and efficiency. uoregon.edunih.gov For instance, some Ni(II) catalysts have shown good Z:E selectivity in isomerization reactions. nih.gov The process is valued for being atom-economical and for using an earth-abundant metal. organic-chemistry.org

| Catalyst System | Substrate Type | Key Features | Selectivity |

| [(allyl)NiBr]₂ / Triarylphosphine / AgOTf | Terminal Alkenes | Tolerant of various functional groups. | Predominantly E-isomer nih.gov |

| Ni(COD)₂ / CsF | Homoallylic Alcohols | Ligand-free, redox-neutral. | High yield of ketone product organic-chemistry.org |

| Ni[P(OEt)₃]₄ / H₂SO₄ | Terminal Alkenes | Forms a highly active cationic [Ni-H]⁺ catalyst. | E/Z selectivity of 3:1 uoregon.edu |

| (bipym)NiMe₂ / Cp*₂Yb / HB(Cat) | Terminal Alkenes | Utilizes an electron shuttle mechanism. | Preference for mono-isomerization researchgate.netnih.gov |

Palladium-Mediated Functionalization Reactions

Palladium catalysis offers a versatile platform for the functionalization of this compound, enabling a range of transformations that construct complex molecular architectures. thieme-connect.comresearchgate.net

One key reaction is intramolecular cyclization. For example, palladium catalysts can facilitate the intramolecular addition of an aryl group (derived from an aryl halide within the same molecule) to the aldehyde's carbonyl group in a Barbier-type reaction, forming cyclic alcohols. beilstein-journals.org Another approach involves the aza-Wacker-type cyclization, where a nitrogen nucleophile attacks the alkene of the allyl group, leading to the formation of nitrogen-containing heterocycles. nih.govbeilstein-journals.org

Palladium-catalyzed cascade reactions are particularly powerful. A domino sequence involving a double cyclocondensation between 2-allylbenzaldehydes and α-sulfonyl o-hydroxyacetophenones has been developed to synthesize tetracyclic sulfonyl dihydrobenzo[c]xanthen-7-ones. researchgate.net This reaction proceeds with the generation of only water as a byproduct. researchgate.net Furthermore, cascade reactions combining Pd(II)-catalyzed cyclization of alkynes with an intramolecular redox-relay Heck arylation of alkenols have been used to build complex polycyclic indoles. rsc.org These advanced strategies demonstrate the capacity of palladium catalysis to orchestrate multiple bond-forming events in a single operation, starting from substrates related to this compound. researchgate.netrsc.org

Ruthenium-Catalyzed Transfer Hydrogenation and Stereodivergent Synthesis

Ruthenium complexes are highly effective catalysts for transfer hydrogenation reactions, a process that involves the transfer of hydrogen from a donor molecule, often an alcohol like isopropanol, to an unsaturated substrate such as a ketone or aldehyde. organic-chemistry.orgscielo.org.mx This methodology offers a safer and more convenient alternative to traditional catalytic hydrogenation that requires high-pressure molecular hydrogen. scielo.org.mx The catalytic cycle typically involves the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the substrate. uniovi.es

While direct studies on the ruthenium-catalyzed transfer hydrogenation of this compound are not extensively documented in the reviewed literature, the reactivity of analogous structures provides significant insights. For instance, the transfer hydrogenation of flavanones and ortho-hydroxychalcones, which bear structural similarities to this compound derivatives, has been successfully achieved using CNN pincer ruthenium complexes. uniovi.es These reactions yield ortho-hydroxy 1,3-diarylpropanols in good yields under mild conditions. uniovi.es

A key aspect of modern catalysis is the ability to control stereochemistry. Stereodivergent synthesis, the selective generation of any stereoisomer of a product from a common starting material, is a particularly powerful strategy. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a robust method for achieving high levels of enantioselectivity in the reduction of prochiral ketones and aldehydes. This is often accomplished through dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. dicp.ac.cn For example, the ATH of β-substituted α-oxobutyrolactones using a ruthenium catalyst furnishes cis-β-substituted α-hydroxybutyrolactone derivatives with excellent yields and stereoselectivities. dicp.ac.cn

In the context of this compound, a ruthenium-catalyzed transfer hydrogenation would reduce the aldehyde to the corresponding alcohol, 2-allylbenzyl alcohol. A stereodivergent approach, employing chiral ruthenium catalysts, could potentially afford either the (R)- or (S)-enantiomer of the product. The presence of the allyl group introduces further complexity and potential for subsequent transformations.

Furthermore, ruthenium-catalyzed reductive C-C bond formation via transfer hydrogenation has been demonstrated for the coupling of allenes with aldehydes. nih.gov This highlights the potential for more complex transformations of this compound beyond simple reduction, where both the aldehyde and the allyl group could participate in the reaction, leading to the formation of new carbon-carbon bonds and increased molecular complexity.

Other Key Reactions and Functionalizations

Biginelli Condensation with this compound as Starting Material

The Biginelli reaction is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction is of significant interest due to the diverse pharmacological activities of the resulting heterocyclic scaffolds. illinois.edu

The generally accepted mechanism for the Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgillinois.edu This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via attack of the urea nitrogen on the ester carbonyl, followed by dehydration, affords the final dihydropyrimidine (B8664642) product. organic-chemistry.org

While the classical Biginelli reaction often employs aromatic aldehydes, the use of this compound as the aldehyde component introduces a reactive allyl functionality into the resulting DHPM scaffold. This allows for further synthetic manipulations. The reaction would proceed by reacting this compound, ethyl acetoacetate, and urea under acidic conditions. The expected product is ethyl 4-(2-allylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

The reaction conditions for the Biginelli reaction have been extensively optimized, with various Lewis and Brønsted acids employed as catalysts. organic-chemistry.orgjsynthchem.com The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of DHPMs. jsynthchem.com

The following table provides representative conditions for the Biginelli reaction with benzaldehyde, which are expected to be applicable to this compound.

Table 1: Representative Conditions for the Biginelli Reaction

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl | Ethanol | Reflux | 18 h | 90 | jsynthchem.com |

| Yb(OTf)₃ | None | 100 | 15 min | 95 | organic-chemistry.org |

| InCl₃ | THF | Reflux | 12 h | 91 | organic-chemistry.org |

| FeCl₃·6H₂O | Ethanol | Reflux | 4 h | 93 | illinois.edu |

Carbonyl Group Reactivity in Complex Systems (e.g., Benzoin (B196080) Condensation, Claisen-Schmidt Reaction)

The carbonyl group of this compound can participate in a variety of classical carbon-carbon bond-forming reactions, leading to the synthesis of more complex molecular architectures.

Benzoin Condensation: This reaction involves the coupling of two aromatic aldehydes in the presence of a nucleophilic catalyst, typically cyanide ion or an N-heterocyclic carbene (NHC), to form an α-hydroxy ketone, known as a benzoin. organicchemistrytutor.comwikipedia.orgnumberanalytics.com In this reaction, one molecule of the aldehyde acts as an acyl anion equivalent, which then adds to a second molecule of the aldehyde. organicchemistrytutor.com

For this compound, the benzoin condensation would lead to the formation of 2,2'-diallylbenzoin. The reaction is reversible, and the product distribution is determined by thermodynamic stability. wikipedia.org The general mechanism involves the nucleophilic attack of the catalyst on the aldehyde, followed by proton transfer and subsequent attack on a second aldehyde molecule. organicchemistrytutor.com

Claisen-Schmidt Condensation: This is a crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. byjus.comwikipedia.orglibretexts.org this compound, having no α-hydrogens on the aldehyde group, can serve as the electrophilic partner in this reaction. It will react with an enolizable ketone or aldehyde in the presence of a base to form a β-hydroxy carbonyl compound, which typically undergoes dehydration to yield a conjugated α,β-unsaturated ketone or aldehyde. miracosta.edu

For example, the Claisen-Schmidt condensation of this compound with a ketone, such as acetone, would yield (E)-4-(2-allylphenyl)but-3-en-2-one. If two equivalents of the aldehyde react, the product would be 1,5-bis(2-allylphenyl)penta-1,4-dien-3-one. The reaction is typically carried out in the presence of aqueous sodium hydroxide. miracosta.edu

The table below shows representative examples of these condensation reactions with benzaldehyde, which serve as a model for the reactivity of this compound.

Table 2: Carbonyl Condensation Reactions with Benzaldehyde

| Reaction | Coreactant | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Benzoin Condensation | Benzaldehyde | KCN | α-Hydroxy ketone (Benzoin) | organicchemistrytutor.com |

| Claisen-Schmidt | Acetone | NaOH | α,β-Unsaturated ketone | miracosta.edu |

Advanced Functionalization of Complex Arenes and Heteroarenes

The this compound molecule is a versatile precursor for the synthesis of complex arenes and heteroarenes through intramolecular cyclization and other functionalization strategies. The presence of both the aldehyde and the allyl group in an ortho relationship allows for a variety of ring-forming reactions.

One important transformation is the Brønsted or Lewis acid-catalyzed dehydrative cycloaromatization. researchgate.netresearchgate.net For instance, 2-benzylbenzaldehydes, which are structurally related to derivatives of this compound, can undergo intramolecular cationic cyclization followed by dehydration to afford polycyclic aromatic hydrocarbons like acenes and phenacenes. researchgate.net This suggests that derivatives of this compound could be used to construct complex fused aromatic systems.

Furthermore, the allyl group can be transformed to set up subsequent cyclizations. For example, conversion of the allyl group to an alkynyl group would provide a substrate for palladium-catalyzed intramolecular cyclization to form indole (B1671886) derivatives. mdpi.com Similarly, the aldehyde can be converted to other functional groups that can participate in cyclization.

The synthesis of various heterocycles through the intramolecular cyclization of appropriately functionalized precursors is a powerful strategy. researchgate.netmdpi.com For example, 2-alkynyl benzyl (B1604629) azides can undergo silver-catalyzed cyclization to produce isoquinoline (B145761) derivatives. researchgate.net By analogy, a derivative of this compound could be converted to a 2-alkynyl benzyl azide (B81097) and subsequently cyclized.

The synthesis of benzothiazoles can be achieved through the intramolecular cyclization of thioformanilides. organic-chemistry.org This suggests that with appropriate functional group manipulation, the this compound scaffold could be a starting point for various fused heterocyclic systems.

The following table summarizes some of the types of complex aromatic and heterocyclic systems that can be synthesized from precursors related to this compound.

Table 3: Synthesis of Complex Arenes and Heteroarenes

| Starting Material Type | Reaction Type | Product Type | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| 2-Arylmethyl benzaldehydes | Bradsher Cyclization | Polycyclic Aromatic Hydrocarbons | BF₃·OEt₂ | researchgate.net |

| (Biaryl-2-yl)acetaldehydes | Cationic Cyclization/Dehydration | Phenacenes | Trifluoromethanesulfonic acid | researchgate.net |

| 2-Alkynyl anilines | Intramolecular Cyclization | Indoles | Palladium catalysts | mdpi.com |

| 2-Alkynyl benzyl azides | Intramolecular Cyclization | Isoquinolines | Silver catalysts | researchgate.net |

Stereoselective Transformations and Enantioselective Synthesis

Chiral Indanone Formation

The synthesis of chiral indanones from 2-allylbenzaldehyde can be achieved through several catalytic methods, including photocatalytic annulation and transition-metal-catalyzed hydroacylations.

One approach involves a photocatalytic annulation reaction between this compound and diazo compounds. researchgate.net For instance, the reaction of this compound with ethyl diazoacetate under visible light irradiation, using Ru(bpy)3Cl2·6H2O as a photocatalyst and Me2NPh as a base, yields ester-substituted indanones. acs.org This method is compatible with a range of diazo esters, affording the corresponding indanone products in moderate to good yields. acs.org

Table 1: Photocatalytic Synthesis of Indanones from this compound and Diazo Esters acs.org

| Entry | Diazo Ester | Product | Yield (%) |

| 1 | Ethyl diazoacetate | 4a | 75 |

| 2 | Methyl diazoacetate | 4b | 90 |

| 3 | t-Butyl diazoacetate | 4c | 80 |

| 4 | Cyclobutyl diazoacetate | 4d | 88 |

| 5 | Cyclopentyl diazoacetate | 4e | 81 |

Transition metal catalysis, particularly with rhodium and cobalt, provides another powerful route to chiral indanones. Cobalt-catalyzed intramolecular hydroacylation of 2-alkenylbenzaldehydes, using a chiral diphosphine ligand, produces indanone derivatives with high enantioselectivities. rsc.orgresearchgate.net This reaction is notable for its ability to induce a high level of enantioselectivity regardless of the E/Z geometry of the starting alkene. researchgate.net

Rhodium-catalyzed asymmetric hydroacylation has also been effectively used for the synthesis of 3-substituted indanones from 2-vinylbenzaldehyde (B1595024) systems. nih.gov The use of chiral ligands like BINAP results in excellent yields and enantioselectivities, often exceeding 95%. nih.gov However, substitution at the alpha-position of the 2-vinylbenzaldehyde substrate is crucial to prevent a competitive dimerization reaction. nih.gov

Enantioselective Hydroacylation Methodologies

Enantioselective hydroacylation of this compound and its derivatives is a key strategy for producing chiral cyclic ketones. Rhodium and cobalt complexes are the most effective catalysts for these transformations.

Rhodium-catalyzed endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes leads to the formation of 3,4-dihydronaphthalen-1(2H)-ones. iastate.edu A catalyst system generated in situ from [Rh(COD)Cl]2, a chiral phosphine (B1218219) ligand such as (R)-DTBM-SEGPHOS, and a sodium salt like NaBARF, effectively promotes the desired hydroacylation while minimizing side reactions like alkene isomerization. researchgate.netiastate.edu These reactions typically afford the six-membered ring products in moderate to high yields (49-91%) and with excellent enantioselectivities (96-99% ee). researchgate.netiastate.edu

Table 2: Rhodium-Catalyzed Enantioselective Hydroacylation of ortho-Allylbenzaldehydes iastate.edu

| Substrate (1) | Product (2) | Yield (%) | ee (%) |

| 2-(2-methylallyl)benzaldehyde (1a) | 2a | 77 | 91 |

| 4-chloro-2-(2-methylallyl)benzaldehyde (1d) | 2d | 91 | 96 |

| 4-methoxy-2-(2-methylallyl)benzaldehyde (1e) | 2e | 84 | 99 |

| 2-(2-(thiophen-3-yl)allyl)benzaldehyde (1n) | 2n | 49 | 98 |

| This compound (1o) | 2o | - | - |

Note: The reaction of this compound (1o) exclusively forms the six-membered ring product, 3,4-dihydronaphthalen-1(2H)-one (2o), with no formation of the five-membered ketone observed under these conditions. iastate.edu

Cobalt-catalyzed intramolecular hydroacylation of 2-alkenylbenzaldehydes also provides access to indanone derivatives with high enantioselectivity. rsc.org A catalyst generated from a Co(II)-BDPP complex and zinc metal promotes these reactions effectively. rsc.org

Diastereoselective and Enantioselective Construction of Polycyclic Systems

This compound and its derivatives are valuable starting materials for the diastereoselective and enantioselective construction of complex polycyclic systems. These transformations often involve cascade reactions, cycloadditions, and hydroacylations.

Rhodium-catalyzed intramolecular hydroacylation of substrates like 2-(cyclohex-1-en-1-yl)benzaldehydes allows for the formation of hexahydro-9H-fluoren-9-ones with high yields, enantioselectivities, and diastereoselectivities. researchgate.netiastate.edu These reactions can proceed through a pathway involving intramolecular alkene hydroacylation followed by α-epimerization to yield highly enantioenriched polycyclic architectures. researchgate.netiastate.edu

Furthermore, enantioselective hydroacylations of N-allylindole-2-carboxaldehydes and N-allylpyrrole-2-carboxaldehydes, catalyzed by rhodium complexes, provide access to polycyclic nitrogen heterocycles such as 7,8-dihydropyrido[1,2-a]indol-9(6H)ones and 6,7-dihydroindolizin-8(5H)-ones in good yields and with excellent enantioselectivities. nih.govacs.orgacs.org These reactions are significant as they enable the formation of six-membered rings without the need for a chelating group to stabilize the reaction intermediate. nih.govacs.orgacs.org

Table 3: Enantioselective Hydroacylation of N-Allylindole- and N-Allylpyrrole-2-carboxaldehydes nih.govacs.org

| Substrate | Product | Yield (%) | ee (%) |

| 1-(2-methylallyl)-indole-2-carboxaldehyde | 7,8-dihydropyrido[1,2-a]indol-9(6H)one derivative | 84-96 | 97-99 |

| N-allylpyrrole-2-carboxaldehydes | 6,7-dihydroindolizin-8(5H)-ones | 51-79 | 94-97 |

| N-allylindole-2-carboxaldehyde (4g) | Dihydroindolizinone (5g) | 85 | 95 |

The synthesis of polycyclic compounds can also be achieved through highly enantioselective additions of 1,3-diynes to aldehydes, followed by chemoselective Pauson-Khand cycloadditions and ring-closing enyne metathesis, demonstrating the versatility of aldehyde precursors in constructing complex molecular frameworks. nih.gov

Applications of 2 Allylbenzaldehyde in Complex Molecular Syntheses

Precursor in Natural Product Analog and Scaffold Synthesis

2-Allylbenzaldehyde serves as a key starting material in the synthesis of intricate molecular frameworks that mimic the core structures of various natural products. A notable application is in the synthesis of indanone skeletons, which are prevalent in many biologically active compounds and natural products. For instance, a cascade radical cyclization using this compound and a diazo compound can be initiated by a photocatalyst to produce indanone skeletons. acs.org These indanones are crucial intermediates for building more complex systems.

One significant application involves a KF/Al2O3-mediated hydroacylation of this compound derivatives. This process assembles the AC-ring system of the cyclopenta[ij]isoquinoline core. researchgate.net This specific framework is the foundational structure for several classes of alkaloids, including azafluoranthene, tropoisoquinoline, and proaporphine alkaloids, demonstrating the compound's utility in accessing complex, natural product-like chemical space. researchgate.net

Intermediates for Bioactive Compound Derivatization

Synthesis of Chroman-4-one Derivatives

A significant application of this compound is its role as a precursor to 2-(allyloxy)benzaldehyde (B1266654), a key substrate for the synthesis of chroman-4-one derivatives. The chroman-4-one scaffold is a privileged structure found in numerous pharmaceuticals and natural products with a broad range of biological activities, including anticancer and anti-HIV properties. d-nb.info

Several synthetic strategies leverage radical cascade reactions to construct this framework. One method involves a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-(allyloxy)benzaldehydes with α,α-difluoroarylacetic acids. This approach yields 3-aryldifluoromethyl-containing chroman-4-ones under mild conditions. mdpi.com The reaction is initiated by the silver-promoted oxidative decarboxylation of the acid to generate a phenyldifluoromethyl radical, which then adds to the allyl group of 2-(allyloxy)benzaldehyde, leading to intramolecular cyclization. mdpi.com

Furthermore, metal-free approaches have been developed. A practical and environmentally benign method uses potassium persulfate (K2S2O8) as an oxidant to synthesize phosphinoylchroman-4-ones from 2-(allyloxy)benzaldehydes and diphenylphosphine (B32561) oxides. d-nb.info Another metal-free protocol involves the reaction of 2-(allyloxy)arylaldehydes with oxamic acids, mediated by ammonium (B1175870) persulfate ((NH4)2S2O8), to produce a variety of carbamoylated chroman-4-one derivatives. mdpi.com These cascade reactions showcase the versatility of 2-(allyloxy)benzaldehyde in generating diverse and potentially bioactive chroman-4-one structures. d-nb.infomdpi.com

| Derivative Class | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 3-Aryldifluoromethyl-chroman-4-ones | Silver-promoted radical cascade cyclization | AgNO₃, K₂S₂O₈, α,α-Difluoroarylacetic acids | mdpi.com |

| Phosphinoylchroman-4-ones | Metal-free radical phosphinoylation-cyclization | K₂S₂O₈, Diphenylphosphine oxides | d-nb.info |

| Carbamoylated chroman-4-ones | Metal-free cascade radical annulation | (NH₄)₂S₂O₈, Oxamic acids | mdpi.com |

Derivatives with Potential Anti-HCV Activity

The development of effective treatments for Hepatitis C virus (HCV) infection is a major goal in medicinal chemistry. nih.govnih.gov While derivatives made directly from this compound are not extensively cited for anti-HCV activity, the molecular scaffolds it helps generate are of significant interest. The chroman-4-one framework, for example, is a core component in compounds studied for various biological activities, including anti-HIV properties. d-nb.info The search for novel anti-HCV agents has led to the identification of various heterocyclic compounds. For instance, the antihistamine chlorcyclizine (B1668710) (CCZ), a piperazine (B1678402) derivative, was identified as a potent inhibitor of HCV infection by blocking the viral entry stage. nih.gov This discovery has spurred efforts to optimize related structures as potential anti-HCV therapeutics. Although a direct link is not established, the versatility of this compound in synthesizing complex heterocyclic frameworks makes it a relevant tool in the broader search for new antiviral compounds.

Calcium Channel Modulator Analogs

This compound is a key starting material for the synthesis of conformationally restricted analogs of dihydropyrimidine (B8664642) (DHPM) type calcium channel modulators. sciforum.net These compounds are designed to mimic the receptor-bound conformation of clinically important drugs like nifedipine. sciforum.net The synthesis begins with a Biginelli condensation involving this compound, ethyl acetoacetate, and N-methylurea to form the initial dihydropyrimidine core. sciforum.net This intermediate then undergoes a sequence of reactions, including N-malonyl acylation and diazo-transfer, to create a diazo precursor. The crucial step is a rhodium-catalyzed tandem cyclization-cycloaddition reaction that forms a rigid pentacyclic dihydropyrimidine derivative. sciforum.net This strategy effectively locks the molecule into a conformation that is believed to be responsible for its biological activity, providing valuable tools for studying calcium channel function. sciforum.netnih.govmdpi.comscbt.com

Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. fiveable.melibretexts.org this compound has proven to be an effective precursor for the synthesis of these complex structures. An efficient method involves an indium(III)-catalyzed reaction that constructs PAH skeletons from 2-allylbenzaldehydes through a dehydration process. nih.govresearchgate.net This reaction is atom-economical, with water being the only byproduct, and can also be applied to the synthesis of polycyclic aza-aromatic compounds. nih.gov Similarly, Brønsted acid-catalyzed dehydrative cycloaromatization of related 2-benzylbenzaldehydes in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can produce acenes, another class of PAHs. researchgate.net These methods provide direct access to complex aromatic systems from readily available starting materials.

Building Blocks for Fused and Spiro Carbocyclic and Heterocyclic Frameworks

The reactivity of this compound allows it to serve as a foundational building block for a variety of complex cyclic systems, including both fused and spirocyclic frameworks. researchgate.netbeilstein-journals.orgresearchgate.netnaturalspublishing.comrdd.edu.iq These structural motifs are of great interest in medicinal chemistry and materials science.

A common strategy involves the initial conversion of this compound into an indanone derivative. researchgate.net These indanones are highly versatile intermediates. For example, they can be used to construct fused heterocyclic systems like the cyclopenta[ij]isoquinoline core found in various alkaloids through a sequence involving reductive amination and a Pomeranz–Fritsch cyclization. researchgate.net This demonstrates the creation of a fused 6/5/6-ring system starting from this compound.

In addition to fused systems, indanones derived from related precursors can be elaborated to form spirocycles. Spirocyclic compounds, which contain two rings connected by a single common atom, are valuable scaffolds in drug design due to their inherent three-dimensionality. beilstein-journals.orgresearchgate.netrdd.edu.iq For instance, an indanone derivative can be di-allylated and then subjected to a Ring-Closing Metathesis (RCM) reaction to furnish spirocarbocycles, highlighting the utility of these intermediates in constructing complex, three-dimensional molecular architectures.

Mechanistic Insights and Theoretical Studies of 2 Allylbenzaldehyde Reactions

Experimental Mechanistic Investigations of Reaction Pathways

Experimental studies are paramount in elucidating the step-by-step sequence of events that constitute a chemical reaction. For 2-allylbenzaldehyde, various techniques have been employed to probe its reaction pathways.

One key area of investigation has been intramolecular hydroacylation, a process where the aldehyde group adds across the tethered allyl double bond. In rhodium-catalyzed versions of this reaction, mechanistic studies suggest a pathway initiated by the oxidative addition of the aldehyde C-H bond to the rhodium(I) center. This is followed by migratory insertion of the alkene into the Rh-H bond and subsequent reductive elimination to yield the cyclic ketone product. snnu.edu.cn Deuteration studies, where the aldehydic hydrogen is replaced with deuterium (B1214612), have been instrumental in tracking the movement of this atom throughout the reaction sequence, providing concrete evidence for the proposed C-H activation step. rsc.org

In the context of photochemical reactions, investigations into the conversion of ortho-allylbenzaldehydes to 1-tetralones suggest that the intramolecular additions of acyl radicals to the alkene are key steps. These reactions are often found to be irreversible and kinetically controlled. researchgate.net The regioselectivity of these radical cyclizations follows well-established empirical rules originally set forth for analogous free-radical reactions of alkyl radicals. researchgate.net

Furthermore, control experiments are often conducted to rule out alternative pathways. For instance, in a rhodium-catalyzed hydroacylation, exposing the starting material to the silver salt additive alone (in the absence of the rhodium catalyst) demonstrated that the silver salt was responsible for a competing ene reaction/dehydration pathway, leading to the formation of a naphthalene (B1677914) byproduct. iastate.edu This insight was crucial for modifying the reaction conditions to suppress this unwanted side reaction. iastate.edu

The table below summarizes key experimental findings from mechanistic investigations of this compound reactions.

| Reaction Type | Experimental Technique | Key Finding | Postulated Pathway |

| Rhodium-Catalyzed Hydroacylation | Deuteration Studies | Transfer of the aldehydic deuterium to the product. | Oxidative addition of C-H bond, migratory insertion, reductive elimination. snnu.edu.cn |

| Photochemical Cyclization | Product Analysis | Formation of 1-tetralones. | Irreversible, kinetically controlled addition of acyl radicals to the alkene. researchgate.net |

| Rhodium-Catalyzed Hydroacylation | Control Experiments | Formation of naphthalene byproduct with silver salt alone. | Silver salt promotes a competing intramolecular ene reaction and dehydration. iastate.edu |

Role of Intermediates (e.g., Alkyl Radicals, Carbenes)

Reactive intermediates are transient species that are formed during a chemical reaction but are not present in the final products. Their high reactivity makes them pivotal in determining the course of a reaction. In the chemistry of this compound, alkyl radicals and carbenes have been identified or proposed as key intermediates.

Alkyl Radicals:

Alkyl radicals are neutral species with an unpaired electron on a carbon atom. They are often involved in photochemical and radical-initiated reactions. In the photochemical conversion of ortho-allylbenzaldehydes, the initial step is often the formation of an acyl radical from the aldehyde. researchgate.net This acyl radical can then add to the intramolecular allyl group. This addition creates a new alkyl radical, which then proceeds through subsequent steps to form the final product. The stability of the intermediary alkyl radical plays a significant role in the regioselectivity of the cyclization. researchgate.netpressbooks.pub Generally, more substituted radicals are more stable due to hyperconjugation. pressbooks.pub The formation of a five-membered ring versus a six-membered ring can be dictated by the relative stability of the resulting primary or secondary alkyl radical intermediates.

Studies have shown that intramolecular additions of acyl radicals to alkenes can be considered irreversible and kinetically controlled processes. researchgate.net The regioselectivity of these cyclizations is predictable based on established rules for free-radical cyclizations of alkyl radicals. researchgate.net

Carbenes:

Carbenes are neutral species containing a divalent carbon atom with two unshared electrons. While less common for this compound itself, related reactions highlight their potential involvement. For example, photochemical reactions of acylsilanes, which are structurally related to aldehydes, are known to generate siloxycarbenes. researchgate.net These carbenes can then undergo various synthetic transformations, such as cycloadditions. researchgate.net It is conceivable that under specific conditions, this compound could be converted into a corresponding carbene intermediate, which would then dictate the reaction outcome. For instance, reactions involving cobalt catalysts have been shown to proceed via cobalt(III)-carbene radical intermediates. lookchem.com Theoretical calculations, such as Density Functional Theory (DFT), are often employed to support the existence of these highly reactive carbene intermediates. researchgate.net

The table below outlines the characteristics and roles of these key intermediates in reactions involving or related to this compound.

| Intermediate | Generation Method | Key Characteristics | Role in Reaction |

| Alkyl Radical | Photochemical excitation, Radical initiators | Neutral, electron-deficient species. libretexts.org Stability: tertiary > secondary > primary. pressbooks.pub | Dictates regioselectivity in radical cyclizations. researchgate.net |

| Carbene | Photoirradiation of acylsilanes researchgate.net | Neutral, divalent carbon. chemistrydocs.com Can exist in singlet or triplet states. chemistrydocs.com | Undergoes cycloadditions and insertion reactions. researchgate.netresearchgate.net |

Elucidation of Catalytic Cycles

Many reactions of this compound are facilitated by transition metal catalysts, which operate through a catalytic cycle. A catalytic cycle is a multistep reaction mechanism that involves a catalyst and is regenerated at the end of each cycle.

A well-studied example is the rhodium-catalyzed intramolecular hydroacylation. snnu.edu.cniastate.edu The catalytic cycle is generally proposed to proceed as follows:

Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition into the C-H bond of the aldehyde group of this compound. This forms a Rh(III)-hydrido-acyl intermediate. snnu.edu.cn

Migratory Insertion: The allyl alkene group coordinates to the rhodium center and then inserts into the rhodium-hydride bond. This step is often regioselective and determines the size of the resulting ring. snnu.edu.cn

Reductive Elimination: The final C-C bond is formed through reductive elimination from the Rh(III) intermediate, releasing the cyclized ketone product and regenerating the active Rh(I) catalyst, which can then enter another cycle. libretexts.org

The efficiency and selectivity of the catalytic cycle can be influenced by various factors, including the choice of ligands on the metal center. For instance, in the enantioselective hydroacylation of ortho-allylbenzaldehydes, the use of chiral phosphine (B1218219) ligands like (R)-BINAP or (R)-DTBM-SEGPHOS is crucial for inducing asymmetry and achieving high enantioselectivity. iastate.edu

Similarly, nickel-catalyzed reactions often involve a catalytic cycle that may begin with the oxidative addition of a substrate to a Ni(0) complex. nih.gov In some cases, the mechanism can involve sequential oxidative additions and a one-electron reduction of a Ni(II) intermediate. nih.gov The specific steps and intermediates in the catalytic cycle are highly dependent on the reaction conditions, substrates, and the ligand system employed.

The table below provides a simplified overview of a typical catalytic cycle for the rhodium-catalyzed hydroacylation of this compound.

| Step | Description | Catalyst State |

| 1. Oxidative Addition | The aldehyde C-H bond adds to the metal center. snnu.edu.cn | Rh(I) → Rh(III) |

| 2. Migratory Insertion | The alkene inserts into the Rh-H bond. snnu.edu.cn | Rh(III) |

| 3. Reductive Elimination | The product is formed, and the catalyst is regenerated. libretexts.org | Rh(III) → Rh(I) |

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. numberanalytics.com Thermodynamics deals with the relative stability of reactants and products (the "if"), while kinetics deals with the rate at which a reaction occurs (the "how fast"). utah.edu The interplay between these two factors is crucial in controlling the product distribution in reactions of this compound.

A reaction is under thermodynamic control when the product distribution is determined by the relative thermodynamic stability of the products. This is typically achieved at higher temperatures, where the reactions are reversible, allowing an equilibrium to be established. libretexts.org The major product will be the one with the lowest Gibbs free energy.

Conversely, a reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. This is common at lower temperatures, where reactions are often irreversible. libretexts.org The major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy barrier. unizin.org

In the context of this compound reactions, such as intramolecular cyclizations, the formation of different ring sizes (e.g., five-membered vs. six-membered rings) can be subject to kinetic or thermodynamic control. For example, the formation of one regioisomer might be kinetically favored due to a lower activation barrier for the cyclization step, while the other regioisomer might be the thermodynamically more stable product. libretexts.org

Studies on the photochemical hydroacylation of ortho-allylbenzaldehydes to form 1-tetralones have suggested that these reactions are often under kinetic control. researchgate.net The observed regioselectivity is a result of the faster reaction pathway, which is governed by the stability of the intermediate radical species. researchgate.net

Understanding these principles allows chemists to steer a reaction towards a desired product by carefully choosing the reaction conditions, such as temperature, reaction time, and catalyst.

The following table contrasts kinetic and thermodynamic control in the context of chemical reactions.

| Factor | Kinetic Control | Thermodynamic Control |

| Governing Principle | Rate of reaction utah.edu | Stability of products unizin.org |

| Dominant Product | Formed fastest (lowest activation energy) libretexts.org | Most stable (lowest Gibbs free energy) libretexts.org |

| Typical Conditions | Lower temperatures, shorter reaction times libretexts.org | Higher temperatures, longer reaction times libretexts.org |

| Reversibility | Often irreversible libretexts.org | Reversible, equilibrium is reached libretexts.org |

Computational Chemistry in 2 Allylbenzaldehyde Research

Quantum Mechanical (QM) Studies on Reaction Mechanisms

Quantum mechanics (QM) provides the foundation for understanding chemical bonding and reactivity at the electronic level. numberanalytics.com Computational methods based on QM, such as Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by calculating the energies and geometries of reactants, products, and transient species. numberanalytics.comidosr.org These calculations allow for the detailed investigation of reaction pathways, providing insights into the energetic and geometric requirements for a chemical transformation to occur. numberanalytics.comresearchgate.net

In the context of a molecule like 2-Allylbenzaldehyde, which possesses both an aldehyde group and an allyl group, QM methods can be used to explore potential intramolecular reactions, such as cyclization pathways. Researchers can map the potential energy surface (PES) for a proposed reaction, identifying the most favorable route from reactant to product. researchgate.net

Key research findings derived from QM studies include:

Mechanism Elucidation: QM can help distinguish between competing reaction mechanisms by comparing the activation barriers of different pathways. mckgroup.org The pathway with the lowest energy barrier is typically the most kinetically favorable.

Electronic Structure Analysis: Investigation of the electronic properties along a reaction coordinate, such as charge distribution and orbital interactions, provides a deeper understanding of how and why bonds are formed and broken. numberanalytics.com

Quantum-mechanical DFT-based calculations have become an attractive alternative for studying the kinetics and reaction mechanisms of various organic compounds. mtu.edu